molecular formula C7H6ClN3 B1425245 5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine CAS No. 189116-36-7

5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine

Cat. No. B1425245
M. Wt: 167.59 g/mol
InChI Key: CFBYPOBAHXWIFK-UHFFFAOYSA-N
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Description

5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine is a chemical compound with the molecular formula C7H6ClN3. It has a molecular weight of 167.6 .


Synthesis Analysis

A series of novel 5-methylpyrazolo[1,5-a]pyrimidine derivatives were designed, synthesized, and evaluated for their in vitro inhibitory activities . Another study synthesized two novel pyrazolo[1,5-a]pyrimidine compounds with antibacterial activity .


Molecular Structure Analysis

The fused pyrazole and pyrimidine rings in the title compound, C13H10ClN3, are almost coplanar, their planes being inclined to one another by 0.8 (2)° .


Chemical Reactions Analysis

Both CMPS and NCPS could effectively quench the intrinsic fluorescence of BSA via a static quenching process . A copper-catalyzed approach was used for synthesizing a wide range of triazole-linked glycohybrids derived from pyrazolo [1,5- a ]pyrimidines .


Physical And Chemical Properties Analysis

5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine is a solid substance . It has significant photophysical properties .

Scientific Research Applications

Synthesis and Structural Analysis

  • 5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine derivatives have been synthesized, with their structures confirmed through various analytical techniques like IR, NMR, and X-ray diffraction. These compounds are noted for their moderate anticancer activity, showcasing their potential in cancer research (Lu Jiu-fu et al., 2015).

Antimicrobial and Antifungal Properties

  • A series of new pyrazolo[1,5-a]pyrimidine derivatives, synthesized using different precursors, demonstrated antimicrobial activity. The use of deep eutectic solvents in their synthesis offers benefits like high yield and environmentally friendly conditions (Someshwar V. Deshmukh et al., 2016).
  • Another study synthesized 7-alkylaminopyrazolo[1,5-alpha]pyrimidines and found them to inhibit Trichophyton mentagrophytes, indicating their potential as topical antifungal agents (T. Novinson et al., 1977).

Anticancer Research

  • Novel 2-anilinopyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated as c-Src kinase inhibitors. These compounds showed potent inhibitory activity and promise in the treatment of acute ischemic stroke (H. Mukaiyama et al., 2007).

Crystal Structure and Molecular Interactions

  • The crystal structure of various pyrazolo[1,5-a]pyrimidine derivatives has been studied, providing insights into their molecular interactions and stability. These studies are crucial for understanding the chemical properties and potential pharmaceutical applications of these compounds (J. Portilla et al., 2006), (C. Frizzo et al., 2009).

Pharmaceutical Potential

  • Research into the pharmacological activity of pyrazolo[1,5-a]pyrimidines has led to the development of compounds with potential antipyretic, anti-inflammatory, and other therapeutic effects. This highlights the diverse pharmaceutical applications of these compounds (L. Pecori Vettori et al., 1981).

Safety And Hazards

It is recommended to avoid breathing mist, gas or vapours of this compound. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation .

Future Directions

7- [3-Chloro-5- (trifluoromethyl)-2-pyridinyl]-2-methylpyrazolo [1,5- a ]pyrimidine has a wide range of potential applications in the field of medicinal chemistry. There are several future directions that could be explored .

Relevant Papers

Several papers have been published on the topic of 5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine. These include studies on the design, synthesis, and antitumor evaluation of novel 5-methylpyrazolo[1,5-a]pyrimidine derivatives , the synthesis of two novel pyrazolo[1,5-a]pyrimidine compounds with antibacterial activity , and the copper-catalyzed synthesis of pyrazolo[1,5- a ]pyrimidine based triazole-linked glycohybrids .

properties

IUPAC Name

5-chloro-2-methylpyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-5-4-7-9-6(8)2-3-11(7)10-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFBYPOBAHXWIFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CC(=NC2=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40677472
Record name 5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40677472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine

CAS RN

189116-36-7
Record name 5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=189116-36-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40677472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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